molecular formula C13H18O4 B14418310 2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate CAS No. 80073-11-6

2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate

Cat. No.: B14418310
CAS No.: 80073-11-6
M. Wt: 238.28 g/mol
InChI Key: XKHQRUFPEOVJRU-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propanoic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxypropanoates.

Scientific Research Applications

2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenoxy)propanoate
  • Ethyl 2-(4-hydroxyphenoxy)propanoate
  • Propyl 2-(4-hydroxyphenoxy)propanoate

Uniqueness

2-Methylpropyl 2-(4-hydroxyphenoxy)propanoate is unique due to its specific ester and phenolic functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various applications.

Properties

CAS No.

80073-11-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-methylpropyl 2-(4-hydroxyphenoxy)propanoate

InChI

InChI=1S/C13H18O4/c1-9(2)8-16-13(15)10(3)17-12-6-4-11(14)5-7-12/h4-7,9-10,14H,8H2,1-3H3

InChI Key

XKHQRUFPEOVJRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C)OC1=CC=C(C=C1)O

Origin of Product

United States

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